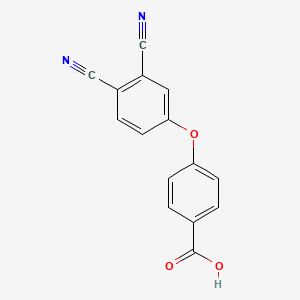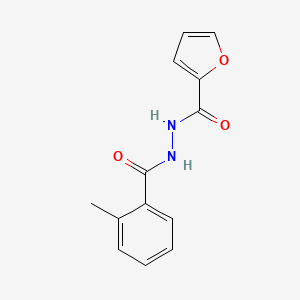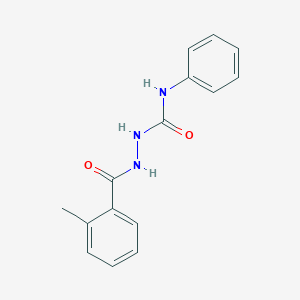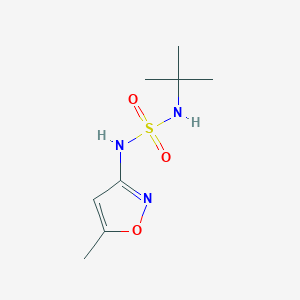
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.3 g/mol. This compound is synthesized by the reaction of 5-methyl-3-isoxazolecarboxylic acid with tert-butylamine and sulfur trioxide.
Wirkmechanismus
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for bacterial growth, and the inhibition of its synthesis leads to the inhibition of bacterial growth.
Biochemical and physiological effects:
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and to inhibit the production of cytokines. It has also been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole is a commonly used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity. However, it is important to note that it can have side effects on certain cell types and may not be suitable for all experiments. Additionally, its use in animal studies may be limited due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole. One area of interest is the development of new formulations and delivery methods to enhance its efficacy and reduce its toxicity. Another area of interest is the study of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
In conclusion, N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole is a widely used antibiotic that has been extensively studied for its antibacterial properties. Its mechanism of action involves the inhibition of folic acid synthesis, which is essential for bacterial growth. While it has several advantages for use in laboratory experiments, its potential toxicity should be carefully considered. There are several future directions for the study of N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole, including the development of new formulations and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with tert-butylamine and sulfur trioxide. The reaction is carried out at a temperature of 80-90°C for 4-6 hours. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. It works by inhibiting the synthesis of folic acid, which is essential for bacterial growth.
Eigenschaften
IUPAC Name |
N-(tert-butylsulfamoyl)-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S/c1-6-5-7(9-14-6)10-15(12,13)11-8(2,3)4/h5,11H,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIHHEKAUYTKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-N'-(5-methyl-3-isoxazolyl)sulfamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5621505.png)
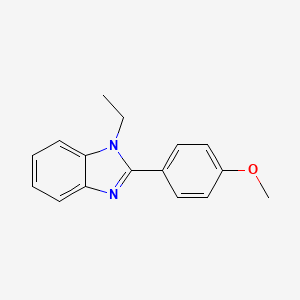
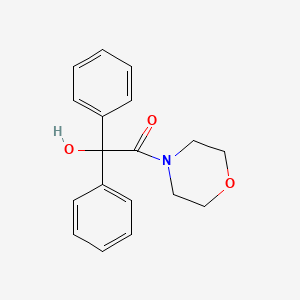

![methyl 3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B5621525.png)
![7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5621536.png)
![2-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5621543.png)
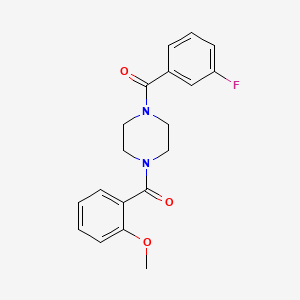
![N-({1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5621562.png)
![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621570.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5621584.png)
